molecular formula C20H24N2O3S B2751519 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide CAS No. 941912-49-8

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide

Cat. No. B2751519
CAS RN: 941912-49-8
M. Wt: 372.48
InChI Key: IYQVRHIOLVCYRV-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide, also known as IBTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBTQ is a tetrahydroquinoline derivative that has been synthesized using various methods.

Scientific Research Applications

Binding and Enzyme Inhibition

  • PNMT Inhibition and Molecular Interactions : Studies have shown that compounds structurally related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide, such as 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT). These compounds engage in specific interactions within the enzyme's active site, influencing their inhibitory potency (Grunewald et al., 2006).

Synthesis and Chemical Properties

  • Synthesis and Characterization of Analogues : Research in the field of synthetic chemistry has led to the development of compounds similar to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide, focusing on their synthesis and structural characterization. For instance, acetylation of related compounds has been explored to yield new derivatives with potential pharmacological applications (Zaki et al., 2017).

Antimicrobial and Antifungal Activities

  • Antibacterial and Antifungal Potency : Arylsulfonamide-based compounds, akin to the one , have been evaluated for their antimicrobial properties. These studies have demonstrated significant antibacterial and antifungal activities, indicating their potential use in treating various infections (Kumar & Vijayakumar, 2017).

properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15(2)13-22-19-10-9-18(12-17(19)8-11-20(22)23)21-26(24,25)14-16-6-4-3-5-7-16/h3-7,9-10,12,15,21H,8,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQVRHIOLVCYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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